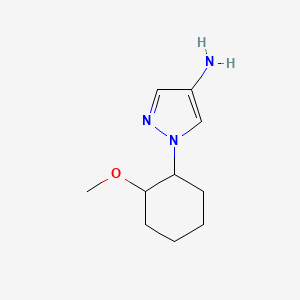
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine is an organic compound that features a cyclohexane ring substituted with a methoxy group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methoxycyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxycyclohexyl)-1H-pyrazol-4-amine.
Reduction: Formation of 1-(2-Methoxycyclohexyl)-1H-pyrazolidine.
Substitution: Formation of N-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxycyclohexyl)-1H-pyrazol-4-amine
- 1-(2-Methoxycyclohexyl)-1H-pyrazolidine
- 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine
Uniqueness
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biologische Aktivität
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound has shown promise as a modulator of certain G-protein-coupled receptors (GPCRs) and cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated:
- Inhibition of CDK Activity : The compound exhibits selective inhibition against CDK2, with a reported Ki value of 0.005 µM, indicating strong potency .
- Antiproliferative Effects : In vitro assays showed sub-micromolar antiproliferative activity against various cancer cell lines (GI50 values ranging from 0.127 to 0.560 μM) . Mechanistic studies indicated that the compound induces apoptosis and cell cycle arrest at the S and G2/M phases in ovarian cancer cells .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been implicated in modulating neurotransmitter release, potentially benefiting conditions like Alzheimer's disease and schizophrenia through its action on muscarinic receptors .
Study on Anticancer Activity
In a study evaluating various pyrazole derivatives, this compound was among those tested for their ability to inhibit tumor growth in xenograft models. The results indicated significant tumor reduction compared to controls, reinforcing its potential as a therapeutic agent .
Neuropharmacological Evaluation
A separate investigation focused on the compound's effects on cognitive functions in rodent models. Results indicated improvements in memory retention and spatial navigation tasks, suggesting possible applications in treating cognitive deficits associated with neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Target Activity | Ki Value | GI50 (µM) |
|---|---|---|---|
| This compound | CDK2 Inhibitor | 0.005 | 0.127 - 0.560 |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 Inhibitor | 0.005 | 0.158 |
| Other Pyrazole Derivatives | Varies | Varies | Varies |
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-(2-methoxycyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9-10H,2-5,11H2,1H3 |
InChI-Schlüssel |
SNSOVBDITATSEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1N2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















